molecular formula C24H21FN2O2 B10924460 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 1006336-76-0

1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10924460
CAS No.: 1006336-76-0
M. Wt: 388.4 g/mol
InChI Key: PTOJLPNQWLDYKY-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative substituted at the 1-position with a 3-fluorobenzyl group and at the 3- and 5-positions with 4-methoxyphenyl groups. The 3-fluorobenzyl moiety introduces electron-withdrawing effects, while the 4-methoxyphenyl groups are electron-rich, creating a balanced electronic profile. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for medicinal chemistry and materials science .

Properties

CAS No.

1006336-76-0

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21FN2O2/c1-28-21-10-6-18(7-11-21)23-15-24(19-8-12-22(29-2)13-9-19)27(26-23)16-17-4-3-5-20(25)14-17/h3-15H,16H2,1-2H3

InChI Key

PTOJLPNQWLDYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with the pyrazole intermediate.

    Attachment of the 4-methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or phenyl positions. Common reagents include halides, sulfonates, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight Key Properties References
1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole (Target Compound) 3-Fluorobenzyl, 4-methoxyphenyl, 4-methoxyphenyl 422.43 Electron-withdrawing (F) and electron-donating (OMe) groups; potential for hydrogen bonding.
1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole 2-Cl-6-F-benzyl, 3,4-Cl-phenyl, 3,4-Cl-phenyl 478.20 Highly lipophilic due to Cl substituents; possible toxicity concerns.
1-(3,4-Dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole 3,4-Me₂-phenyl, 4-OMe-phenyl, 4-OMe-phenyl 384.47 Electron-donating methyl groups; reduced polarity compared to target.
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-OMe-phenyl, CF₃, 3,4,5-OMe-phenyl 408.37 Strong electron-withdrawing CF₃ group; enhanced solubility from trimethoxy.
3,5-Bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole 4-OMe-benzyl, 3,4-Cl-phenyl, 3,4-Cl-phenyl 478.20 Dichlorophenyl groups increase steric hindrance; lower metabolic stability.

Key Differences in Electronic and Steric Profiles

  • Electron Effects : The target compound’s 3-fluorobenzyl group provides moderate electron withdrawal, contrasting with analogues featuring stronger electron-withdrawing groups (e.g., CF₃ in ) or electron-donating substituents (e.g., methyl in ).
  • Solubility : The 4-methoxyphenyl groups enhance water solubility compared to chlorinated analogues (e.g., ), which are more lipophilic.
  • Biological Interactions : The methoxy groups in the target compound may facilitate hydrogen bonding with biological targets, whereas chloro substituents () primarily contribute to hydrophobic interactions.

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : The target’s structure can be compared to "1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole" (space group P-1), which exhibits planar pyrazole rings and methoxy-driven crystal packing .
  • NMR/IR : The target’s ¹H-NMR would show distinct methoxy (~δ 3.8 ppm) and fluorobenzyl aromatic signals, differing from chlorinated analogues (δ 7.0–7.5 ppm for Cl-substituted aryl) .

Biological Activity

1-(3-Fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is C22H22FN2O2C_{22}H_{22}FN_2O_2, with a molecular weight of approximately 366.42 g/mol. The compound features a pyrazole ring substituted with fluorobenzyl and methoxyphenyl groups, which contribute to its unique biological profile.

Property Value
Molecular FormulaC22H22FN2O2C_{22}H_{22}FN_2O_2
Molecular Weight366.42 g/mol
IUPAC Name1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and influencing cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. A study reported that certain pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives with similar structures have shown efficacy against common pathogens such as E. coli and S. aureus. A related study found that modifications in the side chains significantly enhanced antibacterial activity .

Anticancer Properties

Pyrazoles are also investigated for their anticancer activities. Some derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds structurally related to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have been evaluated in hypoxic leukemia models, demonstrating promising results in inhibiting tumor growth .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazoles and tested them for anti-inflammatory activity using carrageenan-induced edema models.
    • Results indicated that some compounds exhibited comparable efficacy to traditional NSAIDs .
  • Antimicrobial Screening :
    • A novel set of pyrazole derivatives was screened against various bacterial strains.
    • Compounds demonstrated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development as new antibiotics .
  • Anticancer Activity Assessment :
    • In vitro studies on human leukemia cells showed that specific pyrazole derivatives could inhibit cell proliferation effectively.
    • Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis through caspase activation pathways .

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